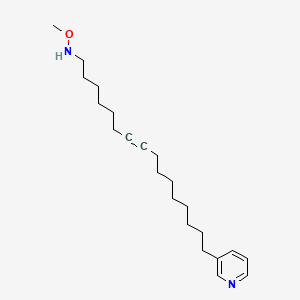
Niphatyne A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niphatyne A is a 3-alkylpyridine alkaloid isolated from marine sponges, specifically from the genus Xestospongia . This compound has garnered significant interest due to its unique chemical structure and potential biological activities, particularly its cytotoxic effects on cancer cells under nutrient-starved conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Niphatyne A involves several steps, starting from commercially available starting materials. The key steps include the formation of the pyridine ring and the introduction of the alkyl side chain. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with most methods focusing on optimizing the yield and purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the progress of the synthesis and to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Niphatyne A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.
Applications De Recherche Scientifique
Niphatyne A has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of 3-alkylpyridine alkaloids.
Biology: Investigated for its potential as a bioactive compound with cytotoxic effects on cancer cells.
Mécanisme D'action
Niphatyne A exerts its effects by targeting specific molecular pathways involved in cell survival and proliferation. The compound has been shown to inhibit the growth of cancer cells by interfering with the phosphoinositide 3-kinase (PI3K)/v-akt murine thymoma viral oncogene homolog 1 (Akt)/mammalian target of rapamycin (mTOR) signaling pathway . This pathway is crucial for the adaptation of cancer cells to nutrient-starved conditions, and its inhibition can lead to cell death.
Comparaison Avec Des Composés Similaires
Niphatyne A is unique among 3-alkylpyridine alkaloids due to its specific structure and biological activity. Similar compounds include:
N-Methylthis compound: Another 3-alkylpyridine alkaloid with similar cytotoxic effects on cancer cells.
Furospinosulin-1: A furanosesterterpene isolated from marine sponges with cytotoxic activity.
Dictyoceratins-A and -C: Sesquiterpene phenols with potential anticancer properties.
These compounds share some structural similarities with this compound but differ in their specific biological activities and mechanisms of action.
Propriétés
Numéro CAS |
109741-36-8 |
|---|---|
Formule moléculaire |
C22H36N2O |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
N-methoxy-16-pyridin-3-ylhexadec-7-yn-1-amine |
InChI |
InChI=1S/C22H36N2O/c1-25-24-20-15-13-11-9-7-5-3-2-4-6-8-10-12-14-17-22-18-16-19-23-21-22/h16,18-19,21,24H,2,4,6-15,17,20H2,1H3 |
Clé InChI |
LOKPPIGWSNLGFC-UHFFFAOYSA-N |
SMILES canonique |
CONCCCCCCC#CCCCCCCCCC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


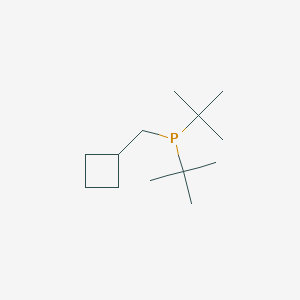
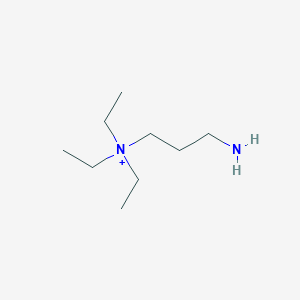
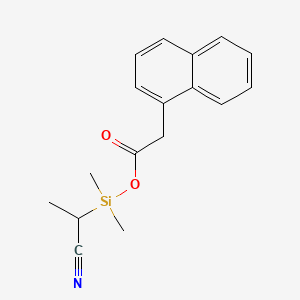

![1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine](/img/structure/B14324628.png)
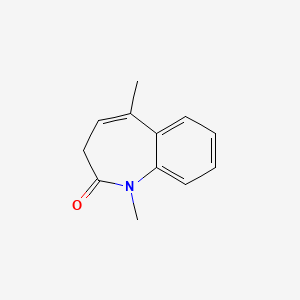
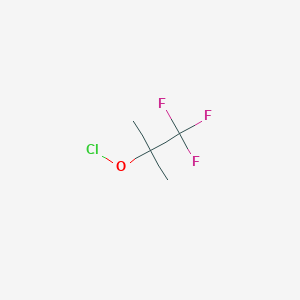

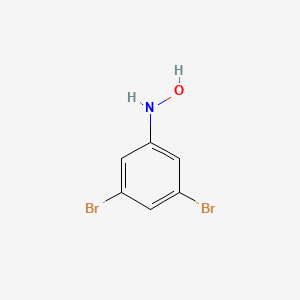
![1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14324652.png)
![4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile](/img/structure/B14324659.png)
![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)
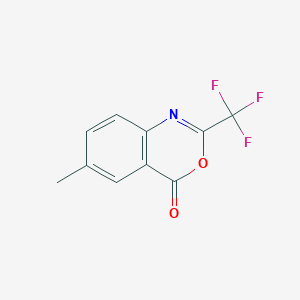
![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
